molecular formula C22H27F3N4O2S B2513829 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941979-69-7

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2513829
CAS No.: 941979-69-7
M. Wt: 468.54
InChI Key: AFYGCGLFQVCJPN-UHFFFAOYSA-N
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Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27F3N4O2S and its molecular weight is 468.54. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C22H30N4O3SC_{22}H_{30}N_{4}O_{3}S, with a molecular weight of approximately 430.57 g/mol. The structure includes a hexahydroquinazolin core linked to a thioether moiety, enhancing its interaction with biological targets.

Property Value
Molecular FormulaC22H30N4O3S
Molecular Weight430.57 g/mol
IUPAC Name2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-(trifluoromethyl)phenyl)acetamide

Research indicates that compounds with similar structural motifs exhibit various biological activities. The hexahydroquinazolin core is known for its ability to interact with multiple biological pathways. The dimethylamino group enhances solubility and may facilitate cellular uptake and interaction with target proteins.

Pharmacological Effects

  • Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds similar to this molecule have demonstrated antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of quinazoline derivatives. The results indicated that modifications to the quinazoline core could enhance cytotoxicity against specific cancer cell lines (e.g., MCF-7 and A549). The presence of the thioether linkage was crucial for activity enhancement.

Study 2: Antimicrobial Efficacy

Research conducted on similar compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions:

  • Formation of the hexahydroquinazolin core.
  • Introduction of the dimethylamino propyl group.
  • Thioether formation through reaction with thiols under basic conditions.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N4O2S/c1-28(2)11-6-12-29-18-10-4-3-9-17(18)20(27-21(29)31)32-14-19(30)26-16-8-5-7-15(13-16)22(23,24)25/h5,7-8,13H,3-4,6,9-12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYGCGLFQVCJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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